3-Pyridin-3-yl-morpholine dihydrochloride 3-Pyridin-3-yl-morpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1331957-59-5
VCID: VC11680400
InChI: InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H
SMILES: C1COCC(N1)C2=CN=CC=C2.Cl.Cl
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol

3-Pyridin-3-yl-morpholine dihydrochloride

CAS No.: 1331957-59-5

VCID: VC11680400

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridin-3-yl-morpholine dihydrochloride - 1331957-59-5

Description

3-Pyridin-3-yl-morpholine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2OC_9H_{13}Cl_2N_2O and a molecular weight of 237.12 g/mol. It is a derivative of morpholine, featuring a pyridine ring at the 3-position and existing as a dihydrochloride salt. This compound has been identified under various synonyms, including MFCD03840087 and SB32858 .

Key Identifiers:

PropertyValue
Molecular FormulaC9H13Cl2N2OC_9H_{13}Cl_2N_2O
Molecular Weight237.12 g/mol
PubChem CID131637553
SynonymsSB32858, MFCD03840087

Structural Representations:

  • 2D Structure: Depicts connectivity between atoms.

  • 3D Conformer: Highlights spatial arrangement for advanced modeling .

Synthesis Pathways

The synthesis of 3-Pyridin-3-yl-morpholine dihydrochloride typically involves:

  • Starting Materials: Morpholine and pyridine derivatives.

  • Reaction Mechanism: Nucleophilic substitution or coupling reactions to attach the pyridine group to the morpholine backbone.

  • Final Step: Conversion into the dihydrochloride salt form for enhanced stability and solubility.

Detailed synthetic protocols for similar compounds have been reported in literature, focusing on efficient coupling strategies and purification techniques .

Pharmaceutical Relevance

Compounds featuring pyridine and morpholine scaffolds are widely studied for their biological activities:

  • Antiviral Activity: Pyridine derivatives are known to exhibit activity against viruses such as HIV-1 and HSV-1 .

  • Antimicrobial Potential: Morpholine derivatives demonstrate antibacterial and antifungal properties .

While specific data on the biological activity of 3-Pyridin-3-yl-morpholine dihydrochloride is limited, its structural similarity to bioactive compounds suggests potential therapeutic applications.

Research Applications

This compound is used in:

  • Drug discovery programs for structure–activity relationship (SAR) studies.

  • As a precursor or intermediate in synthesizing more complex heterocyclic compounds.

Limitations:

  • Limited experimental data on its pharmacological profile.

  • Stability under extreme pH or temperature conditions remains unexplored.

Future Research:

  • Comprehensive biological evaluation for antiviral, antibacterial, or anticancer potential.

  • Development of derivatives to enhance activity or reduce toxicity.

CAS No. 1331957-59-5
Product Name 3-Pyridin-3-yl-morpholine dihydrochloride
Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
IUPAC Name 3-pyridin-3-ylmorpholine;dihydrochloride
Standard InChI InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H
Standard InChIKey LYNAOBQUQFHVJO-UHFFFAOYSA-N
SMILES C1COCC(N1)C2=CN=CC=C2.Cl.Cl
Canonical SMILES C1COCC(N1)C2=CN=CC=C2.Cl.Cl
PubChem Compound 131637553
Last Modified Nov 23 2023

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